Cas no 921937-74-8 (1,3,2-Dioxaborolane, 2-[2-(hexyloxy)phenyl]-4,4,5,5-tetramethyl-)
921937-74-8 structure
Product Name:1,3,2-Dioxaborolane, 2-[2-(hexyloxy)phenyl]-4,4,5,5-tetramethyl-
CAS-nummer:921937-74-8
MF:C18H29BO3
MW:304.232065916061
CID:742728
PubChem ID:71421864
Update Time:2025-04-19
1,3,2-Dioxaborolane, 2-[2-(hexyloxy)phenyl]-4,4,5,5-tetramethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3,2-Dioxaborolane, 2-[2-(hexyloxy)phenyl]-4,4,5,5-tetramethyl-
- 2-(2-hexoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 921937-74-8
- 2-[2-(HEXYLOXY)PHENYL]-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- DTXSID60840909
-
- Inchi: 1S/C18H29BO3/c1-6-7-8-11-14-20-16-13-10-9-12-15(16)19-21-17(2,3)18(4,5)22-19/h9-10,12-13H,6-8,11,14H2,1-5H3
- InChI-sleutel: DRQYKONTWMGDGX-UHFFFAOYSA-N
- LACHT: O1B(C2C=CC=CC=2OCCCCCC)OC(C)(C)C1(C)C
Berekende eigenschappen
- Exacte massa: 304.2209749g/mol
- Monoisotopische massa: 304.2209749g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 7
- Complexiteit: 327
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 27.7Ų
1,3,2-Dioxaborolane, 2-[2-(hexyloxy)phenyl]-4,4,5,5-tetramethyl- Gerelateerde literatuur
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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